Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg

HCMV protease fluorogenic substrate catalytic efficiency

Optimized FRET substrate for HCMV protease with Tbg-Tbg-Asn(NMe₂) P4–P2 sequence. kcat/KM = 15,940 M⁻¹s⁻¹ (>60-fold higher than native Val-Val-Asn). KM = 3.2 µM enables robust HTS linearity below inner filter effect limit. Retains P′ residues for prime-side inhibitor SAR. Abz/Tyr(3-NO₂) FRET pair (320/420 nm) is spectrally separable from Dabcyl/EDANS for multiplexed assays. Validated for Dixon plot mechanistic analysis and HTS screening.

Molecular Formula C66H96F3N19O21
Molecular Weight 1548.6 g/mol
CAS No. 204909-37-5
Cat. No. B1516168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg
CAS204909-37-5
Molecular FormulaC66H96F3N19O21
Molecular Weight1548.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C64H95N19O19.C2HF3O2/c1-31(2)25-40(52(91)78-42(27-34-19-22-46(87)45(28-34)83(101)102)54(93)77-41(26-33-17-20-35(86)21-18-33)53(92)75-39(59(98)99)16-12-24-72-62(69)70)76-51(90)38(15-11-23-71-61(67)68)74-55(94)44(30-85)80-56(95)43(29-84)79-49(88)32(3)73-58(97)48(64(7,8)60(66)100)82-57(96)47(63(4,5)6)81-50(89)36-13-9-10-14-37(36)65;3-2(4,5)1(6)7/h9-10,13-14,17-22,28,31-32,38-44,47-48,84-87H,11-12,15-16,23-27,29-30,65H2,1-8H3,(H2,66,100)(H,73,97)(H,74,94)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,79,88)(H,80,95)(H,81,89)(H,82,96)(H,98,99)(H4,67,68,71)(H4,69,70,72);(H,6,7)/t32-,38-,39?,40-,41-,42-,43-,44-,47+,48+;/m0./s1
InChIKeyAVOKUJVDHVLGSV-MILPVBHCSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg (CAS 204909-37-5): High-Efficiency FRET Substrate for HCMV Protease in Antiviral Drug Discovery


Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg (CAS 204909-37-5), also referred to as Abz-Tbg-Tbg-Asn(NMe₂)-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH, is a synthetic internally quenched fluorogenic peptide substrate designed for human cytomegalovirus (HCMV) protease (assemblin). It utilizes a 2-aminobenzoyl (Abz) / 3-nitrotyrosine (Tyr(3-NO₂)) fluorescence resonance energy transfer (FRET) donor–acceptor pair, and incorporates an optimized Tbg-Tbg-Asn(NMe₂) sequence replacing the natural Val-Val-Asn at the P4–P2 positions [1][2]. The substrate is cleaved at the Ala–Ser scissile bond, releasing the quencher and producing a quantifiable fluorescence signal proportional to protease activity.

Why Generic Substitution Fails for HCMV Protease Substrates: Sequence-Dependent Kinetic Barriers in Antiviral Assays


HCMV protease substrates are not interchangeable fluorogenic reagents; replacement of the P4–P2 Tbg-Tbg-Asn(NMe₂) sequence with the natural Val-Val-Asn sequence results in a >60-fold loss in catalytic efficiency (kcat/KM from 15,940 M⁻¹s⁻¹ to 260 M⁻¹s⁻¹) and a 238-fold increase in KM (from 3.2 μM to 760 μM) [1][2]. The elevated KM of the unoptimized substrate places it above the inner filter effect limit (~15–20 μM), rendering it unsuitable for continuous kinetic assays above KM and precluding accurate inhibitor mechanism-of-action studies [1]. Even the shortest commercial HCMV protease substrate, Ac-tBu-Gly-tBu-Gly-Asn(Me)₂-Ala-AMC, exhibits a 6-fold lower kcat/KM (2,650 M⁻¹s⁻¹) and lacks P′ residues essential for probing inhibitor interactions with the prime side of the active site [1]. These data demonstrate that subtle sequence modifications create non-linear degradation in assay performance, making generic substitution scientifically invalid for applications requiring sensitive, quantitative HCMV protease measurement.

Quantitative Differentiation Evidence: Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg vs. Closest HCMV Protease Substrate Alternatives


60-Fold Higher Catalytic Efficiency Versus Unoptimized FRET Substrate with Native P4–P2 Sequence

The target compound (substrate 2; Abz-Tbg-Tbg-Asn(NMe₂)-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH) exhibits a kcat/KM of 15,940 M⁻¹s⁻¹ versus 260 M⁻¹s⁻¹ for the unoptimized substrate 1 (Abz-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH), representing a 61-fold improvement. Both substrates were evaluated under identical conditions using 50 nM HCMV A143Q protease at pH 7.5 and 25 °C [1][2]. The enhancement arises predominantly from a 238-fold reduction in KM, reflecting increased binding affinity conferred by the Tbg-Tbg-Asn(NMe₂) sequence replacement [2].

HCMV protease fluorogenic substrate catalytic efficiency kcat/KM

KM Below Inner Filter Limit Enables Continuous Kinetic Assays Above Saturation

The target compound has a KM of 3.2 μM, well below the inner filter effect threshold of ~15–20 μM that limits fluorescence linearity [1]. In contrast, substrate 1 exhibits a KM of 760 μM, far exceeding this limit and precluding measurements above KM [1]. The low KM of the target substrate permitted concentration ranges from 0.4 to 2.5 KM in competitive inhibitor analysis, enabling Dixon plot construction and unambiguous determination of inhibitor modality—a critical capability that could not be achieved with substrate 1 [1].

inner filter effect KM continuous assay Dixon plot

6-Fold Higher Catalytic Efficiency Versus Shortest Commercial HCMV Protease Substrate with Retention of Prime-Side Residues

The target compound (kcat/KM = 15,940 M⁻¹s⁻¹) outperforms Ac-Tbg-Tbg-Asn(NMe₂)-Ala-AMC (substrate 3; kcat/KM = 2,650 M⁻¹s⁻¹) by 6-fold under identical assay conditions [1]. Although the AMC substrate is shorter and exhibits a lower fluorescence background, it lacks P′ residues (Ser-Arg-Leu-Tyr(3-NO₂)-Arg) that are critical for studying inhibitor interactions with the prime side of the HCMV protease active site [1]. The target compound retains the full P4–P4′ span, enabling comprehensive structure–activity relationship (SAR) investigations that the truncated AMC substrate cannot support.

substrate length prime-side residues AMC fluorophore inhibitor mechanism

Superior Catalytic Efficiency Compared to Prior-Art FRET Substrates for HCMV Protease

The target compound (kcat/KM = 15,940 M⁻¹s⁻¹) exceeds the catalytic efficiency of two widely cited prior-art HCMV protease FRET substrates: Dabcyl-RGVVNA-SSRLA-EDANS (kcat/KM = 796 M⁻¹s⁻¹) and Abz-GVVNA-SSRLAY(3-NO₂)G (kcat/KM = 2,750 M⁻¹s⁻¹) by 20-fold and 5.8-fold, respectively, as tabulated in the same patent disclosure [1]. The Dabcyl-EDANS substrate additionally operates at distinct excitation/emission wavelengths (340/490 nm) compared to the Abz/Tyr(3-NO₂) pair (320/420 nm) of the target compound [2], providing a spectral basis for substrate selection in multiplexed or orthogonal assay formats.

prior art comparison Dabcyl/EDANS FRET substrate benchmarking

Validated Performance in Competitive Inhibitor Analysis with Low Nanomolar Sensitivity

The target substrate enabled construction of a Dixon plot for the peptide-based ketoamide inhibitor DATbg-Tbg-Asn(Me₂)-Ala-CONHCH₂Ph using substrate concentrations from 0.4 to 2.5 KM (1.3–8.0 μM), unequivocally demonstrating competitive inhibition [1]. Substrate 1 could not be used for this analysis because its KM (760 μM) exceeded the inner filter limit, rendering concentration-dependent fluorescence measurements above KM unreliable [1]. This functional validation confirms the target compound's suitability for characterizing inhibitors with low nanomolar potency in a continuous fluorometric format.

inhibitor screening Dixon plot competitive inhibition ketoamide inhibitor

Optimal Research and Industrial Application Scenarios for Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg (CAS 204909-37-5)


High-Throughput Screening of HCMV Protease Inhibitors for Antiviral Drug Discovery

The compound's 60-fold kcat/KM advantage over unoptimized substrates and its KM of 3.2 μM—well below the inner filter effect threshold—make it the substrate of choice for high-throughput screening (HTS) campaigns in 96- or 384-well plate formats [1][2]. The low KM enables robust signal generation at substrate concentrations near saturation while maintaining fluorescence linearity, permitting the identification of inhibitors with low nanomolar IC₅₀ values. The Abz/Tyr(3-NO₂) FRET pair provides a large signal-to-noise ratio upon cleavage, compatible with standard fluorescence plate readers equipped with 320/420 nm filter sets [2].

Enzyme Kinetic Characterization and Competitive Inhibitor Mechanism-of-Action Studies

The substrate's validated performance in Dixon plot analysis enables rigorous determination of inhibitor modality (competitive, non-competitive, or uncompetitive) for lead optimization in medicinal chemistry programs [1]. The ability to span substrate concentrations from 0.4 to 2.5 KM, combined with the retention of P′ residues (Ser-Arg-Leu-Tyr(3-NO₂)-Arg), allows comprehensive structure–activity relationship (SAR) studies that probe both prime and non-prime side interactions within the HCMV protease active site [1].

Multiplexed Orthogonal Protease Activity Assays in Herpesvirus Research

The distinct spectral profile of the Abz/Tyr(3-NO₂) FRET pair (320/420 nm) is well-separated from the Dabcyl/EDANS pair (340/490 nm) used in other herpesvirus protease substrates [1]. This spectral separation enables multiplexed or orthogonal assay formats where HCMV protease activity can be monitored simultaneously with other protease activities without fluorescence crosstalk, supporting comparative virology and broad-spectrum antiviral screening [1].

Biochemical Assay Development for CMV Protease Diagnostics and Quality Control

The compound's high catalytic efficiency (kcat/KM = 15,940 M⁻¹s⁻¹) and validated continuous fluorometric assay format support development of sensitive diagnostic assays for HCMV protease activity in clinical research settings [1][2]. The substrate's well-characterized kinetic parameters (kcat = 0.051 s⁻¹, KM = 3.2 μM) provide a traceable reference standard for inter-laboratory assay calibration and quality control in regulated environments [2].

Quote Request

Request a Quote for Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.